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Compound of Interest

Compound Name: 4-Amino-2,6-difluorobenzaldehyde

Cat. No.: B3029754

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic
characteristics of 4-Amino-2,6-difluorobenzaldehyde (C7HsF2NO), a substituted aromatic
aldehyde with significant utility in synthetic chemistry. For researchers and professionals in
drug development, accurate structural verification is paramount. This document synthesizes
predicted spectroscopic data with fundamental principles to offer a robust framework for the
identification and characterization of this compound. We will delve into the interpretation of
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supported by standardized experimental protocols and theoretical explanations to ensure
scientific integrity and practical applicability.

Introduction and Molecular Structure

4-Amino-2,6-difluorobenzaldehyde is a key building block in the synthesis of various
pharmaceutical and agrochemical compounds. Its structure incorporates an aldehyde, a
primary amine, and two fluorine atoms on an aromatic ring. This unique combination of
functional groups results in a distinct spectroscopic fingerprint. The electron-donating nature of
the amino group and the strong electron-withdrawing, ortho-directing effects of the fluorine
atoms create a specific electronic environment that governs the molecule's chemical shifts in
NMR, its vibrational modes in IR, and its fragmentation patterns in MS.

A thorough spectroscopic analysis is essential for confirming the identity, assessing the purity,
and tracking the reaction progress of any synthesis involving this molecule. This guide provides
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the foundational data and interpretation logic required for such analyses.

Molecular Structure Diagram
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[https://Iwww.benchchem.com/product/b3029754#4-amino-2-6-difluorobenzaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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